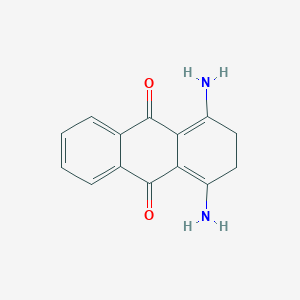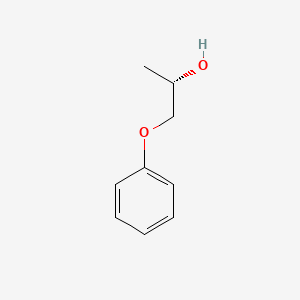
1,4-diamino-2,3-dihydroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2,3-dihydroanthraquinone: (1,4-diamino-2,3-dihydroanthracene-9,10-dione) is an anthraquinone-derived dye known for its vibrant violet color. It is commonly used in dyes and marine flares . This compound is also referred to as Solvent Violet 47 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diamino-2,3-dihydroanthraquinone is synthesized by reacting 1,4-diaminoanthraquinone with sodium dithionite . The reaction conditions typically involve heating the reactants to facilitate the reduction process.
Industrial Production Methods: The industrial production of 1,4-diamino-2,3-dihydroanthraquinone involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in dyes and other applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diamino-2,3-dihydroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced further to form more stable anthracene derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is commonly used as a reducing agent.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4-Diamino-2,3-dihydroanthraquinone has several scientific research applications, including:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored smoke for marine flares and other signaling devices.
Mécanisme D'action
The mechanism of action of 1,4-diamino-2,3-dihydroanthraquinone involves its interaction with cellular components, leading to its use as a dye and staining agent. The compound’s molecular structure allows it to bind to specific cellular targets, facilitating its visualization under a microscope. In drug delivery systems, it can interact with cellular membranes to enhance the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
- 1,4-Diaminoanthraquinone
- Disperse Red 9
- Anthracene derivatives
Comparison: 1,4-Diamino-2,3-dihydroanthraquinone is unique due to its specific molecular structure, which imparts its vibrant violet color and makes it suitable for use in dyes and marine flares. Compared to other anthraquinone derivatives, it has distinct chemical properties that make it more effective in certain applications, such as biological staining and industrial dye production .
Propriétés
IUPAC Name |
1,4-diamino-2,3-dihydroanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4H,5-6,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGALQHXKMAJTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7887680.png)






![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]carbamimidothioic acid](/img/structure/B7887717.png)




